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Compound of Interest

8-(3-Methylphenyl)-8-oxooctanoic
Compound Name: d
aci

Cat. No. B1325252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical
properties of 8-(3-Methylphenyl)-8-oxooctanoic acid. Due to the limited availability of direct
experimental data for this specific compound, this document combines calculated fundamental
properties with data from closely related analogs to offer a comparative landscape.
Furthermore, it details standardized, generic experimental protocols for the determination of
key physicochemical parameters, providing a framework for laboratory investigation.

Core Physicochemical Data

The fundamental physicochemical properties of 8-(3-Methylphenyl)-8-oxooctanoic acid have
been calculated and are presented below. These values serve as a baseline for experimental
validation.
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Property Value Source
Molecular Formula C15H2003 Calculated
Molecular Weight 248.32 g/mol Calculated[1]

8-(3-methylphenyl)-8-
IUPAC Name ( Yp ] Y N/A
oxooctanoic acid

Comparative Physicochemical Data of Analogs

To provide context for the properties of 8-(3-Methylphenyl)-8-oxooctanoic acid, the following
table summarizes available data for structurally similar compounds. These analogs offer
insights into the likely properties of the target compound.
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Molecular .
Molecular . Physical
Compound Weight ( XLogP3 Reference
Formula Form
g/mol )

8-(2-

Methylphenyl

)-8- C15H2003 248.32 Not Specified  Not Specified  [1]
oxooctanoic

acid

8-(4-

Methylphenyl

)-8- C15H2003 248.32 Not Specified  Not Specified  [2]
oxooctanoic

acid

8-(3-

Methoxyphen

yI)-8- C15H2004 264.32 White solid Not Specified
oxooctanoic

acid

8-(4-Bromo-
2-
methylphenyl
)-8-
oxooctanoic

C15H19BrOs 327.21 Not Specified 3.9 [3]

acid

XLogP3 is a computationally predicted octanol-water partition coefficient, indicating lipophilicity.
Higher values suggest greater lipid solubility.

Experimental Protocols

As direct experimental methodologies for 8-(3-Methylphenyl)-8-oxooctanoic acid are not
publicly available, this section details standardized protocols for determining the key
physicochemical properties of a solid organic acid.
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Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure
compound.

Methodology: Capillary Method

o Sample Preparation: A small amount of the finely powdered, dry compound is packed into a
thin-walled capillary tube to a height of 2-3 mm.

e Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a
suitable thermometer or temperature probe is used.

e Procedure:

o

The capillary tube is placed in the heating block of the apparatus.

[¢]

The temperature is increased rapidly to about 15-20°C below the expected melting point.

[¢]

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

[e]

The temperature at which the first drop of liquid appears (T1) and the temperature at which
the entire sample becomes a clear liquid (T2) are recorded.

» Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this
range is typically narrow (0.5-2°C).[4]

Aqueous Solubility Determination
Solubility is a crucial parameter for drug development, influencing absorption and distribution.
Methodology: Shake-Flask Method

e Preparation: An excess amount of the solid compound is added to a known volume of
purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a
sealed, thermostated vessel.
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Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g.,
25°C or 37°C) for a sulfficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate
the undissolved solid from the saturated solution. Care must be taken to avoid temperature
changes during this step.

Quantification: The concentration of the dissolved compound in the clear supernatant is
determined using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry
(LC-MS).

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature
and pH.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a
compound at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent
mixture (e.g., water, or a co-solvent system like water-methanol for poorly soluble
compounds) to a known concentration (e.g., 1-10 mM).

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a
manual burette are used. The solution is typically stirred continuously and maintained under
an inert atmosphere (e.g., nitrogen) to prevent CO2 absorption.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M
NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the inflection point of the curve, which corresponds to
the pH at which half of the acid has been neutralized ([HA] = [A~]).[5] This can be calculated
using the first derivative of the titration curve.
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LogP (Octanol-Water Partition Coefficient)
Determination

LogP is the standard measure of a compound's lipophilicity, which is a key factor in its
pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Methodology: Shake-Flask Method

e Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by
mixing them vigorously and then allowing the phases to separate.

e Procedure:
o Asmall, known amount of the compound is dissolved in the aqueous phase.
o A known volume of the pre-saturated n-octanol is added.

o The mixture is sealed in a vessel and agitated until partitioning equilibrium is achieved
(typically for several hours).

o The mixture is then centrifuged to ensure complete separation of the two phases.

o Quantification: The concentration of the compound in both the aqueous and the n-octanol
phases is accurately measured using a suitable analytical technique (e.g., HPLC-UV, LC-
MS).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
this value: LogP = logio([Compound]o.tanol / [COmpound]agueous).[6][7]

Visualized Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of
a novel chemical entity like 8-(3-Methylphenyl)-8-oxooctanoic acid.
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Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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